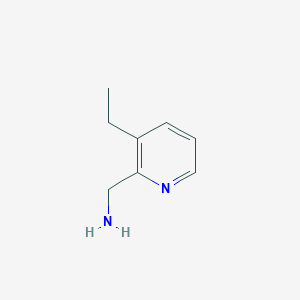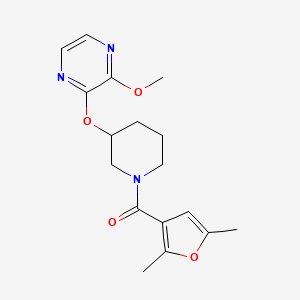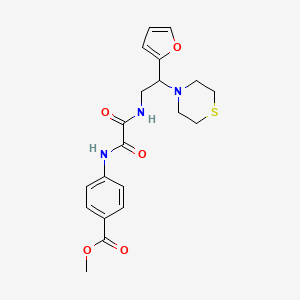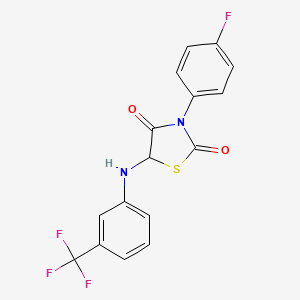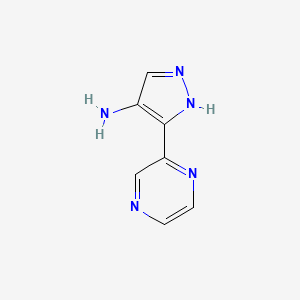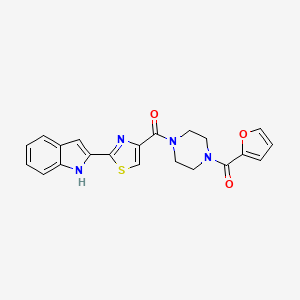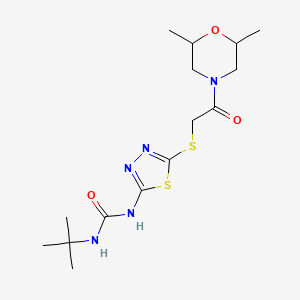
1-(Tert-butyl)-3-(5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyl)-3-(5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C15H25N5O3S2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality 1-(Tert-butyl)-3-(5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butyl)-3-(5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Selective Herbicidal Activities
This compound has been studied for its selective herbicidal activities, showing effectiveness between different plant species. For example, a derivative was found to have strong herbicidal activities among its counterparts, with selectivity observed between barley (tolerant) and wheat (susceptible) plants. The selective activity was attributed to the differences in the rates of N-demethylation between the two plant types, indicating a potential for targeted agricultural applications (Lee & Ishizuka, 1976).
Mechanisms of Activation and Inactivation in Plants
Research into the activation and inactivation mechanisms of similar compounds in plants has shed light on their potential for herbicidal use. Compounds with N-alkyl groups have been investigated for their herbicidal activities, showing that these are inactivated in plant tissues through N-dealkylating reactions. This understanding can help develop herbicides with desired properties and lower environmental impact (Ishizuka et al., 1971).
Ionization Studies
Ionization properties of similar compounds have been compared, providing insights into their chemical behavior in aqueous solutions. Such studies are crucial for understanding the environmental fate of these chemicals and their interactions with plant and soil systems (Weber, 1980).
Inhibition of p38alpha MAP Kinase
The compound and its analogs have been explored for their role in inhibiting p38alpha MAP kinase, a critical enzyme in inflammatory diseases and autoimmune disorders. This research opens avenues for the development of new treatments for such conditions, showcasing the compound's potential beyond agricultural applications (Regan et al., 2003).
FLT3 Inhibitors for Drug-Resistant Mutations
Derivatives of the compound have been identified as potent FLT3 inhibitors capable of overcoming drug resistance mutations. This highlights its potential in treating acute myeloid leukemia, especially in cases where traditional therapies fail due to resistance mutations (Zhang et al., 2020).
Antioxidant and Anticholinesterase Activities
Novel coumarylthiazole derivatives containing the compound's structure have shown significant inhibitory activities against cholinesterases and potent antioxidant activities. These findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's (Kurt et al., 2015).
特性
IUPAC Name |
1-tert-butyl-3-[5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O3S2/c1-9-6-20(7-10(2)23-9)11(21)8-24-14-19-18-13(25-14)16-12(22)17-15(3,4)5/h9-10H,6-8H2,1-5H3,(H2,16,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWQCGQTYKJZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2706369.png)



![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2706377.png)
